Allyl (2-aminocyclobutyl)carbamate
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Overview
Description
Allyl (2-aminocyclobutyl)carbamate is a cyclic carbamate compound that has garnered significant interest in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by the presence of an allyl group attached to a 2-aminocyclobutyl moiety, forming a unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of allyl (2-aminocyclobutyl)carbamate typically involves the reaction of 2-aminocyclobutanol with allyl chloroformate under mild conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction proceeds smoothly at room temperature, yielding the desired carbamate in high purity.
Industrial Production Methods
Industrial production of this compound can be achieved through a one-pot synthesis involving the amidation of N-Alloc-protected amines. This method utilizes isocyanate intermediates generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride . The reaction is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Allyl (2-aminocyclobutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate into its corresponding amine.
Substitution: The allyl group can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted carbamates and other derivatives.
Scientific Research Applications
Allyl (2-aminocyclobutyl)carbamate has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as a bioorthogonal reagent for selective cleavage of amide bonds.
Medicine: Explored for its potential therapeutic applications, including drug synthesis and prodrug activation.
Industry: Utilized in the synthesis of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of allyl (2-aminocyclobutyl)carbamate involves its ability to undergo selective cleavage of amide bonds. This reaction is facilitated by the presence of a leaving group at the allyl position, which allows for a dual-release approach through π-acid catalyzed substitution . The compound targets specific molecular pathways, enabling precise manipulation of biomolecules.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-aminocyclobutyl)carbamate
- Benzyl (2-aminocyclobutyl)carbamate
- Fluorenylmethoxy (2-aminocyclobutyl)carbamate
Uniqueness
Allyl (2-aminocyclobutyl)carbamate is unique due to its allyl group, which provides distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in bioorthogonal chemistry and selective cleavage applications .
Properties
Molecular Formula |
C8H14N2O2 |
---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
prop-2-enyl N-(2-aminocyclobutyl)carbamate |
InChI |
InChI=1S/C8H14N2O2/c1-2-5-12-8(11)10-7-4-3-6(7)9/h2,6-7H,1,3-5,9H2,(H,10,11) |
InChI Key |
RLRYTKFSHUYLCU-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)NC1CCC1N |
Origin of Product |
United States |
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